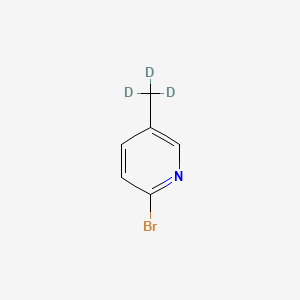

2-Bromo-5-picoline-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-5-picoline-d3: is a deuterated derivative of 2-Bromo-5-picoline, a compound belonging to the class of bromopyridines. It is characterized by the presence of three deuterium atoms, which replace the hydrogen atoms in the methyl group attached to the pyridine ring. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-picoline-d3 typically involves the bromination of 5-picoline-d3. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the pyridine ring. The process involves the use of bromine or a bromine-containing reagent in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as distillation or crystallization to remove any impurities and obtain a high-purity compound suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-5-picoline-d3 undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles through substitution reactions. Common reagents used in these reactions include organometallic compounds, amines, and thiols.

Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction Reactions: Reduction of this compound can lead to the formation of deuterated pyridine derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed:

Substitution Reactions: Products include deuterated pyridine derivatives with different functional groups replacing the bromine atom.

Oxidation Reactions: Products include oxidized derivatives such as deuterated pyridine N-oxides.

Reduction Reactions: Products include reduced deuterated pyridine derivatives.

Applications De Recherche Scientifique

2-Bromo-5-picoline-d3 has a wide range of applications in scientific research, including:

Chemistry: It is used as a labeled compound in various chemical reactions to study reaction mechanisms and pathways. Its isotopic labeling allows for detailed analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Biology: The compound is used in biological studies to trace metabolic pathways and understand the behavior of deuterated compounds in biological systems.

Medicine: It is used in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics. The deuterium labeling helps in tracking the distribution and breakdown of drugs in the body.

Industry: this compound is used in the production of labeled intermediates for the synthesis of various industrial chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Bromo-5-picoline-d3 involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s behavior in chemical and biological systems. For example, the deuterium atoms can affect the rate of metabolic reactions, leading to differences in the compound’s pharmacokinetics and pharmacodynamics compared to its non-deuterated counterpart. The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or metabolic studies.

Comparaison Avec Des Composés Similaires

2-Bromo-5-picoline: The non-deuterated version of 2-Bromo-5-picoline-d3, used in similar applications but without the benefits of isotopic labeling.

2-Chloro-5-picoline: A chlorinated derivative of 5-picoline, used in various chemical reactions and studies.

2-Fluoro-5-picoline: A fluorinated derivative of 5-picoline, used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for detailed studies using techniques such as NMR spectroscopy and mass spectrometry. Additionally, the isotopic labeling can influence the compound’s behavior in chemical and biological systems, making it a valuable tool in various research applications.

Activité Biologique

2-Bromo-5-picoline-d3 is a deuterated derivative of 2-bromo-5-picoline, a compound belonging to the class of brominated pyridines. Its chemical formula is C6H6BrN, and it is primarily utilized in scientific research and chemical synthesis. The presence of deuterium enhances its utility in various applications, particularly in nuclear magnetic resonance (NMR) spectroscopy, where it serves as a tracer or internal standard. This article explores the biological activity of this compound, focusing on its synthesis, reactivity, applications, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the bromination of 5-picoline-d3 using brominating agents. The general reaction scheme can be summarized as follows:

- Starting Material : 5-Picoline-d3 (C6H6D3N).

- Bromination Reaction : The reaction is conducted under controlled conditions to ensure high yield and purity.

- Final Product : this compound (C6H6BrD3N).

The reaction conditions generally include the use of bromine or brominating agents like N-bromosuccinimide (NBS) in an organic solvent. The yield typically ranges from 60% to 80%, depending on the specific conditions employed.

The molecular structure of this compound features a bromine atom attached to the pyridine ring at the 2-position and a deuterium atom at the 5-position. Key structural data includes:

- Molecular Weight : Approximately 173.06 g/mol.

- CAS Number : 1185306-03-9.

This compound exhibits biological activity primarily through its ability to undergo nucleophilic aromatic substitution reactions. The bromine atom in the compound can be replaced by various nucleophiles under mild conditions, which is advantageous for maintaining functional group integrity during synthesis.

Applications in Research

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Due to its deuterated nature, it is frequently used as an internal standard in NMR studies, allowing for precise measurements of molecular interactions.

- Drug Development : Compounds similar to this compound have been investigated for their potential as p38 MAP kinase inhibitors, which play a critical role in inflammatory responses and cancer progression.

Case Study 1: Inhibition of p38 MAP Kinase

In a study investigating pyridinylimidazole-type compounds derived from related brominated pyridines, it was found that certain derivatives exhibited significant inhibition of p38 MAP kinase activity. The study highlighted the importance of the bromine substituent in enhancing biological activity compared to non-brominated analogs .

Case Study 2: NMR Applications

A detailed NMR study utilized this compound as an internal standard to analyze oxidative addition products in palladium-catalyzed reactions. The results demonstrated that the incorporation of deuterium improved spectral resolution and accuracy, facilitating better understanding of reaction mechanisms .

Data Table: Comparison of Biological Activities

Propriétés

IUPAC Name |

2-bromo-5-(trideuteriomethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNJQQNBJQUKME-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CN=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.